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Compound of Interest

Compound Name: Galanin Receptor Ligand M35 TFA

Cat. No.: B15494613 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with Galanin
Receptor Ligand M35 TFA.

Frequently Asked Questions (FAQs)
Q1: What is Galanin Receptor Ligand M35 TFA?

Galanin Receptor Ligand M35 is a chimeric peptide, specifically [galanin (1-13)-bradykinin(2-9)

amide], known as a high-affinity ligand for galanin receptors.[1][2] The "TFA" designation

indicates that the peptide is supplied as a trifluoroacetate salt, which is a common counter-ion

remaining from the synthesis and purification process.[3][4]

Q2: What is the mechanism of action for M35?

M35 is notable for its dual, concentration-dependent activity. At low nanomolar concentrations

(~1 nM), it acts as a galanin receptor antagonist, reversing the inhibitory effects of galanin.[5]

However, at higher concentrations (~15-30 nM), M35 displays agonistic properties, mimicking

the action of galanin, such as inhibiting cAMP production.

Q3: Is M35 selective for a specific galanin receptor subtype?

No, M35 is not considered a subtype-selective ligand. It binds with high affinity to multiple

galanin receptor subtypes, notably showing a higher affinity for the human galanin receptor
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type 1 (GALR1) than for type 2 (GALR2). This lack of selectivity is important, as different

receptor subtypes can trigger opposing signaling pathways.

Q4: How should I store and handle M35 TFA?

For long-term stability, the lyophilized powder should be stored at -20°C for up to 3 years. Once

reconstituted into a stock solution (e.g., in DMSO or water), it should be stored at -80°C for up

to 6 months or at -20°C for up to 1 month. It is crucial to keep the product away from moisture.

Q5: What is the significance of the TFA counter-ion?

Trifluoroacetic acid (TFA) is used during peptide synthesis and purification and remains in the

final product as a salt. Residual TFA can significantly impact experimental results by causing

dose-dependent cytotoxicity, inhibiting cell proliferation at concentrations as low as 10 nM, and

altering the peptide's secondary structure. These effects can be a major source of inconsistent

data.

Troubleshooting Guide
Problem 1: I am seeing inconsistent or contradictory results in my assay (e.g., sometimes

agonism, sometimes antagonism).

This is the most common issue reported with M35 and can be attributed to several factors:

Concentration-Dependent Effects: The primary reason for inconsistent results is the ligand's

dual functionality. Verify the final concentration of M35 in your assay. Low concentrations (~1

nM) will favor antagonism, while higher concentrations (>15 nM) will produce agonistic

effects.

Receptor Subtype Expression: The cellular response depends on which galanin receptor

subtypes (GALR1, GALR2, GALR3) are expressed in your experimental model. GALR1 and

GALR3 activation typically leads to a decrease in cAMP (via Gαi/o), while GALR2 activation

increases intracellular calcium (via Gαq/11). The net effect of the non-selective M35 will be

determined by the specific receptor profile of your cells.

Presence of Endogenous Galanin: M35's antagonistic properties are observed when it

competes with an agonist like galanin. In systems with little to no endogenous galanin, its
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intrinsic agonistic activity may be more prominent, even at lower concentrations.

Solution Workflow:

Inconsistent M35 Results

1. Verify M35 Concentration
 in Assay

Low Conc. (~1 nM)
 favors ANTAGONISM

If low

High Conc. (>15 nM)
 favors AGONISM

If high

2. Characterize GALR
 Subtype Expression

 (e.g., qPCR, Western)

GALR1/3 Dominant:
 Expect Gi/o signaling

 (↓cAMP)

GALR2 Dominant:
 Expect Gq/11 signaling

 (↑Ca2+)

3. Test for TFA Interference
 (Run Vehicle Control)

TFA-induced cytotoxicity
 or artifact observed No effect from TFA vehicle

Consider TFA removal
(e.g., HCl salt exchange)

Interpret results based on
Conc. + Receptor Profile
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Troubleshooting workflow for M35 TFA.

Problem 2: I am not observing any effect from M35 TFA application.

Incorrect Concentration: You may be using a concentration that is too low to elicit an

agonistic effect in a system without endogenous galanin, or too low to effectively compete

with high levels of endogenous galanin. Perform a full dose-response curve.

Peptide Instability: The peptide may have degraded due to improper storage or handling,

such as repeated freeze-thaw cycles. Always use fresh aliquots for experiments.

TFA Interference: High concentrations of TFA can be cytotoxic, leading to cell death and a

lack of a specific biological response. Run a vehicle control with TFA at the same

concentration as in your M35 TFA solution to rule out this possibility.

Lack of Target Receptors: Confirm that your cell line or tissue robustly expresses galanin

receptors.

Problem 3: My results have high variability between experiments.

TFA Salt Content: The exact percentage of TFA can vary between batches of synthesized

peptides, leading to different effective peptide concentrations and varying levels of TFA-

induced side effects. If possible, quantify the peptide concentration by methods other than

weight (e.g., amino acid analysis).

Solubility Issues: Ensure the M35 TFA is fully dissolved in your stock solution. Incomplete

solubilization can lead to inaccurate dosing. Sonication may aid dissolution.

Cell Passage Number: Receptor expression levels can change as cells are passaged. Use

cells within a consistent and narrow passage number range for all experiments.

Quantitative Data Summary
The following table summarizes key quantitative parameters for M35, which can be used to

guide experimental design.
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Parameter
Receptor
Subtype

Value Species Reference

Binding Affinity

(Ki)
Human GALR1 0.11 nM Human

Human GALR2 2.0 nM Human

Dissociation

Constant (Kd)

Galanin

Receptor
0.1 nM Rat

Effective

Concentration

Antagonist

Activity
~1 nM Rat

Agonist Activity 15 - 30 nM Rat

In Vivo Dosage N/A
6 nM / 10 µL

(i.c.v.)
Rat

Signaling Pathways and Ligand Activity
Galanin receptors couple to different G-proteins to initiate distinct downstream signaling

cascades. M35, being non-selective, can potentially activate any of these pathways depending

on the cellular context.
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M35 TFA Application

Galanin Receptors

G-Protein Coupling

Downstream Effectors & Second Messengers

M35 TFA

GALR1 / GALR3 GALR2

Gαi/o Gαq/11

Adenylyl Cyclase (AC) Phospholipase C (PLC)

↓ cAMP ↑ IP3 & DAG

↑ Intracellular Ca2+

Click to download full resolution via product page

Galanin receptor signaling pathways activated by M35.

Experimental Protocols
Protocol 1: cAMP Accumulation Assay (to test for Gαi/o
agonism)
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This protocol is designed to measure the inhibitory effect of M35 on adenylyl cyclase activity,

characteristic of GALR1/GALR3 agonism.

Cell Seeding: Plate cells expressing GALR1 and/or GALR3 (e.g., CHO-GALR1, Rin m 5F) in

a 96-well plate and culture overnight.

Pre-treatment: Wash cells with serum-free media. Add M35 TFA at various concentrations

(e.g., 0.1 nM to 1 µM) and incubate for 15-30 minutes. Include a "vehicle only" control.

Stimulation: Add a known adenylyl cyclase activator, such as Forskolin (e.g., 10 µM final

concentration), to all wells except the negative control.

Incubation: Incubate for an additional 15-30 minutes at 37°C.

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a

commercially available kit (e.g., HTRF, ELISA, or LANCE).

Analysis: An agonistic effect of M35 will be observed as a dose-dependent decrease in the

forskolin-stimulated cAMP production.

Protocol 2: Cell Viability Assay (to test for TFA-induced
cytotoxicity)
This protocol helps determine if the TFA counter-ion is causing non-specific effects on cell

health.

Cell Seeding: Plate your cells of interest in a 96-well plate at a suitable density and allow

them to attach overnight.

Preparation of TFA Control: Prepare a solution of trifluoroacetic acid in your assay

buffer/media at a concentration equivalent to that present in your highest concentration of

M35 TFA. Note: TFA is highly corrosive and should be handled with care.

Treatment: Treat cells with:

Media/buffer only (negative control).
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Your M35 TFA dilutions.

The corresponding TFA-only dilutions (vehicle control).

Incubation: Incubate the plate for the same duration as your main experiment (e.g., 24, 48,

or 72 hours).

Detection: Measure cell viability using a standard method, such as an MTT, MTS (e.g.,

CellTiter 96 AQueous One), or PrestoBlue assay.

Analysis: Compare the viability of cells treated with M35 TFA to those treated with the TFA-

only control. A significant drop in viability in both groups relative to the negative control

indicates a cytotoxic effect of the TFA counter-ion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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